2-Methylanthracene

Catalog No.
S584945
CAS No.
613-12-7
M.F
C15H12
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylanthracene

CAS Number

613-12-7

Product Name

2-Methylanthracene

IUPAC Name

2-methylanthracene

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3

InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1

Solubility

1.11e-07 M

Synonyms

2-methylanthracene

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1

Singlet Oxygen Sensing

    Scientific Field: Chemical Sciences

    Application Summary: 2-Methylanthracene is used in the development of fluorescence sensors for singlet oxygen (1O2), the lowest excited-state of molecular oxygen. These sensors are important in basic research and clinical and industrial settings.

    Methods of Application: Singlet oxygen is generated using the standard photosensitizer Rose Bengal.

    Results or Outcomes: The second order reaction rate of the sensor is an order of magnitude less than that of 2-methylanthracene.

Quantitative Structure-Property Relationships (QSPR)

Synthesis of Anthracene Derivatives

Metallasupramolecular Architectures

Gas Chromatography

Singlet Oxygen Sensing

2-Methylanthracene is an aromatic hydrocarbon with the molecular formula C15H12C_{15}H_{12}. It consists of three fused benzene rings, with a methyl group attached at the second carbon position of the anthracene structure. This compound is characterized by its solid state at room temperature, exhibiting a melting point of approximately 100 °C and a boiling point around 360 °C. The chemical structure contributes to its unique physical properties, including fluorescence and stability under various conditions .

, particularly pyrolysis, where it can decompose at elevated temperatures (350-450 °C) to yield products such as anthracene and dimethylanthracenes. The pyrolysis pathways include demethylation and methyl addition reactions, which are influenced by the reaction conditions and the presence of other compounds . Additionally, it can participate in electrophilic aromatic substitution reactions due to the reactivity of its aromatic rings.

Research indicates that 2-methylanthracene exhibits biological activity, particularly in studies related to mutagenicity. It has been shown to induce mutations in certain bacterial strains, suggesting potential carcinogenic properties. Its biological effects are often compared to other polycyclic aromatic hydrocarbons, which are known for their toxicological profiles .

Several methods exist for synthesizing 2-methylanthracene:

  • Batchwise Cyclodehydration: This method involves the cyclodehydration of 2,5-dimethylbenzophenone using the Elbs reaction, yielding approximately 15% of the theoretical yield of 2-methylanthracene .
  • Pyrolysis: As mentioned earlier, pyrolysis of methylanthracenes can also produce 2-methylanthracene as a primary product under specific conditions .
  • Chemical Reduction: Reduction of anthraquinone derivatives can also lead to the formation of 2-methylanthracene through various catalytic processes.

2-Methylanthracene finds applications in several fields:

  • Fluorescent Dyes: It is used as a fluorescent probe in various analytical chemistry applications due to its luminescent properties.
  • Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
  • Research: It serves as a model compound in studies related to polycyclic aromatic hydrocarbons and their environmental impact.

Interaction studies involving 2-methylanthracene often focus on its behavior in biological systems and its interactions with DNA. The compound's potential mutagenic effects have been investigated using bacterial assays, revealing insights into its mechanism of action and the risks associated with exposure to polycyclic aromatic hydrocarbons .

Similar compounds to 2-methylanthracene include:

  • 1-Methylanthracene: Differing by the position of the methyl group, this compound exhibits different reactivity patterns and thermal stability.
  • 9-Methylanthracene: Another positional isomer that shows distinct pyrolysis products compared to 2-methylanthracene.
  • Phenanthrene: A structurally related polycyclic aromatic hydrocarbon that lacks a methyl group but shares similar chemical properties.

Comparison Table

CompoundMolecular FormulaUnique Features
2-MethylanthraceneC15H12Methyl group at position 2; notable fluorescence
1-MethylanthraceneC15H12Methyl group at position 1; different reactivity
9-MethylanthraceneC15H12Methyl group at position 9; distinct products
PhenanthreneC14H10No methyl group; simpler structure

The uniqueness of 2-methylanthracene lies in its specific methyl substitution pattern, which influences both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

5.1

LogP

5.0 (LogP)

Melting Point

209.0 °C

UNII

6C868JOV4A

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.34e-06 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26914-18-1
613-12-7

Wikipedia

2-methylanthracene

Biological Half Life

0.95 Days

Dates

Modify: 2023-08-15

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